molecular formula C6H5Br3N2O2 B8417733 3,4,5-Tribromo-alpha-methylpyrazole-1-acetic acid

3,4,5-Tribromo-alpha-methylpyrazole-1-acetic acid

Cat. No. B8417733
M. Wt: 376.83 g/mol
InChI Key: RXLYXRLZUBANRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04089672

Procedure details

A quantity (3.04 gm., 0.01 mole) of 3,4,5-tribromopyrazole was dissolved in 70 ml. acetone and 2.76 gm. (0.02 mole) solid anhydrous potassium carbonate was added. The mixture was heated at the reflux temperature with stirring for 10 minutes and, after cooling, 2.0 gm. (0.011 mole) ethyl 2-bromopropionate was added. This reaction mixture was heated at the reflux temperature for 11/2 hrs. After cooling, an aqueous solution of sodium hydroxide (0.5 gm. in 90 ml. water) was added. The acetone was distilled off and the remaining aqueous solution was heated at the reflux temperature for 2 hrs. The clear solution thus obtained was cooled and acidified to about pH 2 with 2 N hydrochloric acid. A white precipitate that formed was collected on a filter, washed with water, and dried. There was thus obtained 3.55 gm. (95% yield) of 3,4,5-tribromo-α-methylpyrazole-1-acetic acid having a melting point at 162° to 164° C., identical with the product of Example 5.
Quantity
3.04 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.011 mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]([Br:7])=[C:5]([Br:8])[NH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH:16]([CH3:22])[C:17]([O:19]CC)=[O:18].[OH-].[Na+].Cl>CC(C)=O>[Br:1][C:2]1[C:6]([Br:7])=[C:5]([Br:8])[N:4]([CH:16]([CH3:22])[C:17]([OH:19])=[O:18])[N:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
BrC1=NNC(=C1Br)Br
Step Two
Name
solid
Quantity
0.02 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.011 mol
Type
reactant
Smiles
BrC(C(=O)OCC)C
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at the reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was heated at the reflux temperature for 11/2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
The acetone was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the remaining aqueous solution was heated at the reflux temperature for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The clear solution thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
A white precipitate that formed
CUSTOM
Type
CUSTOM
Details
was collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=NN(C(=C1Br)Br)C(C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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